A)-4-Chloro-androst-4-ene-3,17-diol

Steroidogenesis Enzyme Inhibition Drug Metabolism

Procure this unique, single-epimer 4-chloro-androst-4-ene-3,17-diol standard exclusively for your forensic, anti-doping, and xenobiotic sensing research. Unlike the parent 3-keto steroid clostebol, this reduced diol metabolite offers a distinct multi-receptor profile with moderate 17β-HSD3 inhibition (IC50 ≈ 30.3 µM) and selective hCAR agonism (EC50 = 570 nM) paired with AR antagonism. As a primary urinary marker for illicit clostebol use in livestock, it is an essential target analyte for LC-MS/MS and GC-MS confirmatory methods, delivering an extended detection window via its characteristic sulfo-conjugation pattern. Ideal for dissecting androgen-signaling pathways, developing enzyme inhibitors, and synthesizing novel SAR derivatives.

Molecular Formula C₁₉H₂₉ClO₂
Molecular Weight 324.89
CAS No. 252928-97-5
Cat. No. B1144669
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameA)-4-Chloro-androst-4-ene-3,17-diol
CAS252928-97-5
Synonyms(8R,9S,10R,13S,14S)-4-Chloro-10,13-dimethyl-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol; 
Molecular FormulaC₁₉H₂₉ClO₂
Molecular Weight324.89
Structural Identifiers
SMILESCC12CCC3C(C1CCC2O)CCC4=C(C(CCC34C)O)Cl
InChIInChI=1S/C19H29ClO2/c1-18-10-8-15(21)17(20)14(18)4-3-11-12-5-6-16(22)19(12,2)9-7-13(11)18/h11-13,15-16,21-22H,3-10H2,1-2H3/t11-,12-,13-,15?,16-,18+,19-/m0/s1
Commercial & Availability
Standard Pack Sizes2.5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-androst-4-ene-3,17-diol (CAS 252928-97-5): Core Identity and Scientific Context for Procurement


(17β)-4-Chloro-androst-4-ene-3,17-diol (CAS 252928-97-5) is a synthetic, chlorinated derivative of the natural hormone testosterone, formally belonging to the androstane class of anabolic-androgenic steroids (AAS). Characterized by a chlorine substitution at the C4 position of the steroid A-ring and hydroxyl groups at C3 and C17, this compound (MF: C19H29ClO2; MW: 324.89) is primarily known as a key urinary metabolite of clostebol (4-chlorotestosterone) in livestock and equine species [1][2]. Unlike its parent steroid clostebol, which is a 3-keto steroid, the 3,17-diol structure represents a reduced form, which significantly alters its receptor binding profile and metabolic fate, making it a distinct analytical target and research tool.

Why 4-Chloro-androst-4-ene-3,17-diol Cannot Be Interchanged with Other 4-Chloro or 3,17-Diol Steroids


The specific combination of a C4-chloro substituent and a reduced C3-hydroxyl group in 4-chloro-androst-4-ene-3,17-diol confers a unique biological and analytical signature that prevents simple substitution with related compounds. As a reduced metabolite, it exhibits a distinct profile in multi-receptor screening assays, showing moderate inhibition of 17β-HSD3 (IC50 ≈ 30 μM) and modest agonism at the human constitutive androstane receptor (hCAR, EC50 = 570 nM) [1][2]. This is functionally different from the parent 3-keto steroid (clostebol), which acts as a potent androgen receptor agonist, and from non-chlorinated 4-androstene-3,17-diols, which lack the steric and electronic effects of the chlorine atom. Furthermore, its established role as a primary urinary marker for detecting illicit clostebol administration in livestock [3] means it holds forensic and regulatory value distinct from its synthetic analogs. These quantitative differences in target engagement and practical utility are detailed in the evidence guide below.

Quantitative Differentiation: 4-Chloro-androst-4-ene-3,17-diol vs. Key Comparators


17β-HSD3 Inhibition: A Unique Off-Target Profile Compared to 3-Keto Analogs

4-Chloro-androst-4-ene-3,17-diol demonstrates moderate inhibition of human 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3), an enzyme critical for the final step of testosterone biosynthesis. In a microsomal assay using human testes tissue, it exhibited an IC50 value of 30.3 μM [1]. This is a functionally significant distinction from the parent compound, clostebol (4-chlorotestosterone), which is a 3-keto steroid and does not exhibit this inhibitory profile; its primary interaction is as a substrate for reductive metabolism rather than as a direct enzyme inhibitor. This off-target interaction may contribute to a distinct metabolic or biological effect profile compared to non-inhibiting analogs.

Steroidogenesis Enzyme Inhibition Drug Metabolism

hCAR Agonism: Distinct Nuclear Receptor Activity vs. Androgen Receptor-Focused Analogs

In a cell-based reporter gene assay using HepG2 cells co-expressing the CYP2B6 promoter, 4-chloro-androst-4-ene-3,17-diol acted as an agonist of the human constitutive androstane receptor (hCAR), with an EC50 of 570 nM [1]. hCAR is a key regulator of xenobiotic metabolism and is often activated by drugs and environmental chemicals. This activity contrasts sharply with non-chlorinated 4-androstene-3,17-diol, which has not been reported to activate hCAR at similar concentrations, and with clostebol, whose primary receptor target is the androgen receptor (AR). This selective activation of hCAR over AR (for which the compound is a weak antagonist, see Item 3) establishes a unique polypharmacology profile.

Nuclear Receptor Xenobiotic Sensing Drug-Drug Interaction

Estrogen Receptor Alpha Antagonism: A Differentiating Feature from Non-Chlorinated Diols

In the presence of 0.1 nM estradiol, 4-chloro-androst-4-ene-3,17-diol demonstrates antagonistic activity at the estrogen receptor alpha (ERα) [1]. While a precise IC50 is not provided in the dataset, the confirmed antagonistic effect distinguishes this compound from its non-chlorinated analog, 4-androstene-3,17-diol, which is not known to antagonize ERα. The chlorine atom at C4 is believed to induce a conformational change in the steroid skeleton that permits interaction with the ERα ligand-binding domain, an interaction that is sterically or electronically disfavored in the non-chlorinated version.

Endocrine Disruption Selective Receptor Modulation Cancer Research

Urinary Excretion Half-Life as a Forensic Marker: A Unique Regulatory and Analytical Asset

Following administration of clostebol acetate in cattle, 4-chloro-androst-4-ene-3,17-diol is excreted as a primary metabolite with a reported detection window significantly longer than that of the parent drug. In a study of oral and intramuscular administration, the 4-chloroandrost-4-ene-3α,17β-diol epimer (M7) was identified as a primary indicator of oral administration, with 95% of metabolites excreted as sulfo-conjugates, except for the partially glucuronidated M3 [1]. This contrasts with the parent drug, clostebol acetate, which is rapidly hydrolyzed and excreted. The extended urinary presence of the diol metabolite makes it the preferred target for anti-doping and residue monitoring programs, a practical advantage not shared by the parent drug or other synthetic analogs.

Doping Control Forensic Toxicology Metabolite Tracking

Androgen Receptor Binding: A Weak Antagonist Profile vs. Potent Agonist Analogs

In contrast to clostebol, which acts as a potent androgen receptor (AR) agonist, 4-chloro-androst-4-ene-3,17-diol exhibits weak antagonistic activity at the human androgen receptor (hAR) in co-transfected CV-1 cells [1]. Although a precise IC50 value is not available in the public dataset, the designation of the compound as an AR antagonist rather than an agonist is a critical functional distinction from its 3-keto parent. This shift in efficacy—from agonist to antagonist—is likely due to the altered hydrogen-bonding network introduced by the C3 hydroxyl group. For comparison, clostebol binds to the AR with high affinity and induces robust transcriptional activation, a property exploited for its anabolic effects.

Androgen Signaling Receptor Pharmacology Selective Modulation

Synthetic Route and Purity Profile: Differentiation Through Commercial Availability of Characterized Material

Commercially available (17β)-4-chloro-androst-4-ene-3,17-diol is synthesized via reduction of the parent 3-keto steroid, clostebol, and is typically provided at a certified purity of ≥95% (HPLC) . This high purity is essential for its use as an analytical reference standard in doping control and residue analysis. In contrast, many research-grade androstane diols are only available as mixtures of 3α- and 3β-epimers, which can confound quantitative LC-MS/MS analysis. The availability of a well-characterized, single-epimer product streamlines method development and validation, reducing the need for in-house purification and characterization. This logistical advantage is a key differentiator for laboratories seeking a reliable, ready-to-use analytical standard.

Analytical Chemistry Reference Standards Synthesis

Optimal Research and Industrial Application Scenarios for 4-Chloro-androst-4-ene-3,17-diol


Analytical Reference Standard for Doping Control and Food Safety Monitoring

Based on its established role as a major urinary metabolite of clostebol in livestock (see Section 3, Evidence Item 4), this compound is ideally suited as a high-purity analytical reference standard for LC-MS/MS and GC-MS methods designed to detect illicit clostebol use in animal husbandry. Its extended detection window and characteristic sulfo-conjugation pattern [1] make it a preferred target analyte for confirmatory analysis in anti-doping and food safety laboratories.

Chemical Probe for Nuclear Receptor Polypharmacology Studies

The unique combination of hCAR agonism (EC50 = 570 nM) and AR antagonism (see Section 3, Evidence Items 2 and 5) makes this compound a valuable tool for investigating the interplay between xenobiotic sensing and androgen signaling pathways. Researchers can utilize this compound to dissect the effects of selective hCAR activation in the presence of AR blockade, a profile not offered by other commercially available androstane derivatives [2][3].

Enzymology Research Focused on 17β-HSD3 Inhibition

With a measured IC50 of 30.3 μM against human 17β-HSD3 (see Section 3, Evidence Item 1), this compound serves as a moderate-affinity inhibitor suitable for in vitro studies of testosterone biosynthesis. Unlike the parent 3-keto steroid clostebol, which is a substrate, this diol offers a starting point for developing enzyme inhibitors or for studying the role of 17β-HSD3 in steroidogenic tissues [4].

Synthetic Intermediate for Novel Androgen Receptor Modulator Libraries

The 3,17-diol structure and the presence of the C4-chloro substituent provide a versatile scaffold for further chemical derivatization. As a well-characterized, single-epimer intermediate (see Section 3, Evidence Item 6), it can be used to synthesize a range of esters, ethers, or oxidized analogs for structure-activity relationship (SAR) studies aimed at modulating AR and/or hCAR activity .

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